(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

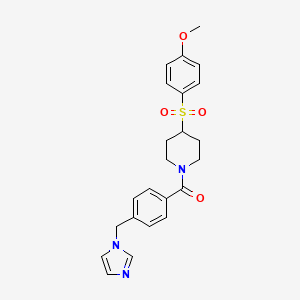

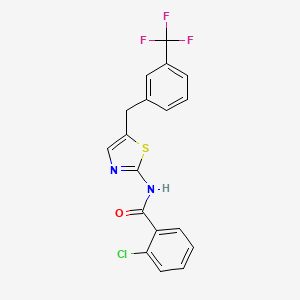

“(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone” is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

The synthesis of “(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone” involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecule consists of 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 34 atoms . The molecular weight of “(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone” is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the compound .Chemical Reactions Analysis

The chemical reactions involving “(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone” include catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Stereoselective Synthesis of Morpholines The compound has been utilized in the stereoselective synthesis of differentially protected morpholines, starting from chiral epoxides. This involves a key step of one-pot oxazolidinone formation via intramolecular epoxide opening and concomitant cyclisation to form the morpholine ring. This process is significant for selective deprotection, revealing the free hydroxymethyl group at either the 2- or 3-position of the morpholine, which is essential in organic synthesis (Marlin, 2017).

Formation of Unusual Morpholinone Heterocycles The compound is involved in the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones. This results in the generation of unusual morpholinone heterocycles, which are then converted into γ-hydroxy amino esters. The process accommodates α,β-unsaturated aldehydes with β-alkyl and β-aryl substituents, demonstrating its versatility in synthesizing complex organic compounds (Phillips, Reynolds, & Scheidt, 2008).

PET Imaging in Parkinson's Disease In Parkinson's disease research, a compound structurally similar to (3-(Hydroxymethyl)morpholino)(p-tolyl)methanone, known as HG-10-102-01, has been synthesized for use as a PET imaging agent. This involves a multi-step synthesis process starting from basic organic compounds, demonstrating the compound's potential in medical imaging and diagnosis (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Gold Nanoparticles A derivative of morpholine has been used in the preparation of gold nanoparticles by reducing HAuCl4 in water–methanol medium. This showcases the potential of morpholine derivatives in nanotechnology, particularly in the synthesis and control of the morphology of nanoparticles (Roy, Dhara, Manassero, & Banerjee, 2008).

Synthesis of Novel Heterocycles The compound has also been involved in the synthesis of new bioactive heterocycles, such as a substituted azocinyl morpholinone from red seaweed, which exhibited antioxidative and anti-inflammatory properties. This indicates the compound's relevance in the synthesis of potentially therapeutic agents (Makkar & Chakraborty, 2018).

Antioxidant Properties Various derivatives of the compound have been synthesized and tested for their antioxidant properties, indicating its potential application in the development of new antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the morpholino group in the compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through a process similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new bond between the compound and its target, facilitated by a transition metal catalyst .

Biochemical Pathways

For instance, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .

properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)13(16)14-6-7-17-9-12(14)8-15/h2-5,12,15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYSZITXCCHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCOCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Hydroxymethyl)morpholino)(p-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2777175.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2777181.png)

![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)

![3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2777186.png)

![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)

![7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2777194.png)